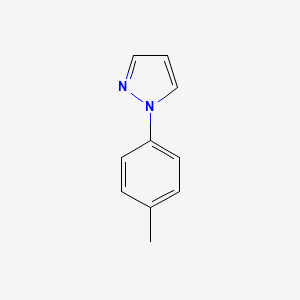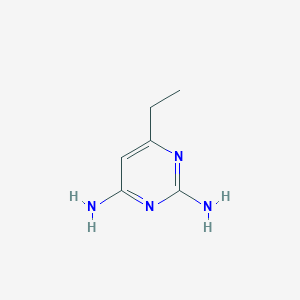
3-O-Benzylpyridoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Benzylpyridoxol, also known as 6-Methyl-5-(phenylmethoxy)-3,4-pyridinedimethanol, is a derivative of pyridoxine (vitamin B6). This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the third position of the pyridoxol ring. It has a molecular formula of C15H17NO3 and a molecular weight of 259.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzylpyridoxol typically involves the benzylation of pyridoxol. One common method includes the reaction of pyridoxol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process.
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Benzylpyridoxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Methyl-substituted pyridoxol.
Substitution: Various substituted pyridoxol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-O-Benzylpyridoxol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying vitamin B6 metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and as a chemical reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-O-Benzylpyridoxol involves its interaction with enzymes that utilize pyridoxine as a cofactor. The benzyl group can influence the binding affinity and specificity of the compound to these enzymes, thereby modulating their activity. The compound may also interact with molecular targets involved in neurotransmitter synthesis and metabolism, affecting pathways related to neurological functions .
Comparación Con Compuestos Similares
Pyridoxine (Vitamin B6): The parent compound of 3-O-Benzylpyridoxol, essential for various metabolic processes.
Pyridoxal: Another derivative of pyridoxine, involved in amino acid metabolism.
Pyridoxamine: A form of vitamin B6 that participates in the metabolism of amino acids and neurotransmitters.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other pyridoxine derivatives. This modification can enhance its stability, alter its solubility, and affect its interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
[4-(hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-15(14(9-18)13(8-17)7-16-11)19-10-12-5-3-2-4-6-12/h2-7,17-18H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLUNCKNWCIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1OCC2=CC=CC=C2)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356203 |
Source


|
| Record name | [5-(Benzyloxy)-6-methylpyridine-3,4-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7442-21-9 |
Source


|
| Record name | [5-(Benzyloxy)-6-methylpyridine-3,4-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)











![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)
